2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8N2O3 It is known for its unique structure, which includes a quinazoline core with a carboxylic acid group at the 7th position and a keto group at the 2nd position
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials and as a precursor for various chemical syntheses
Safety and Hazards
The safety information for 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research on 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid could involve further exploration of its synthesis methods, its potential biological activities, and its applications in the biomedical and pharmaceutical industries. Given the interest in similar compounds, it’s likely that this compound could also garner attention in the scientific community .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with formamide under acidic conditions, leading to the formation of the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, such as hydroxyquinazolines, esterified quinazolines, and amide derivatives. These products have diverse applications in medicinal chemistry and material science .
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolone
- Quinazoline-2,4-dione
Uniqueness
2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-1-2-6-4-10-9(14)11-7(6)3-5/h1-3H,4H2,(H,12,13)(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQWJBJQHOEFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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